5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione
Description
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-[4-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-11(9(15)13-10(16)14-11)8-4-2-7(6-12)3-5-8/h2-5H,6,12H2,1H3,(H2,13,14,15,16) |
InChI Key |
JXMYWTKMMOEYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Acid Derivatives with Isocyanates
A common method to prepare imidazolidine-2,4-dione derivatives involves the reaction of amino acids or amino acid derivatives with aryl isocyanates, followed by ring closure and functional group transformations. For example, Luis et al. demonstrated the synthesis of imidazolidine-2,4-diones by reacting amino acids with phenyl isocyanate, yielding substituted imidazolidines after acid hydrolysis.
-
- Amino acid (e.g., 4-aminomethylphenylglycine) reacts with phenyl isocyanate in an organic solvent (e.g., ethanol or tetrahydrofuran).
- The intermediate undergoes cyclization to form the imidazolidine-2,4-dione ring.
- Acid hydrolysis may be applied to remove protecting groups or to facilitate ring closure.
Yields and Purity : Yields typically range from 70% to 85%, with recrystallization from ethanol/water mixtures affording pure crystalline products.
Spectroscopic Data : Characteristic IR bands for NH and C=O groups appear near 3236 cm⁻¹ and 1715 cm⁻¹, respectively. ^1H NMR shows singlets for methyl groups (~2.49 ppm) and aromatic protons (7.4–7.7 ppm).
Reductive Amination of 5-(4-Formylphenyl)-5-methylimidazolidine-2,4-dione
An alternative route involves the synthesis of the 5-(4-formylphenyl)-5-methylimidazolidine-2,4-dione intermediate, followed by reductive amination to introduce the aminomethyl group at the para position of the phenyl ring.
-
- Synthesis of the aldehyde-substituted imidazolidine-2,4-dione via condensation of appropriate precursors.
- Reductive amination using ammonium salts or amines with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to convert the aldehyde to the aminomethyl group.
Advantages : This method allows for selective introduction of the aminomethyl substituent and can be applied to various aryl substituents.
Example : Similar methodologies have been reported for related hydantoin derivatives where reductive amination yields the corresponding aminomethyl derivatives with good selectivity and yields.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation has been employed to accelerate the synthesis of imidazolidine-2,4-dione derivatives, enhancing yields and reducing reaction times.
-
- Condensation of aromatic amines with aldehydes under microwave irradiation in solvents like ethanol or tetrahydrofuran.
- Subsequent reaction with amino acids or isocyanates under microwave conditions to form the imidazolidine ring.
Outcomes : Yields reported between 41–89% with reaction times shortened to minutes compared to hours in conventional heating.
Benefits : Improved efficiency, reduced solvent usage, and potential for greener synthesis.
Use of Acid Addition Salts and Purification Techniques
Patents describe the preparation of acid addition salts of related benzimidazole and imidazolidine derivatives to enhance stability and purification.
Acids Used : Oxalic acid, benzene sulfonic acid, camphor sulfonic acid, and others have been employed to form stable salts.
Solvents : Alcoholic solvents, ethers (e.g., tetrahydrofuran), ketones (acetone), and polar aprotic solvents (dimethylformamide) are commonly used in synthesis and purification steps.
Purification : Crystallization from mixed solvents, filtration, washing with methyl ethyl ketone or ethyl acetate, and drying under reduced pressure are standard procedures to obtain high-purity compounds.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
The imidazolidine-2,4-dione ring system is typically formed by cyclization involving urea or carbamate intermediates derived from amino acids and isocyanates.
The aminomethyl group on the phenyl ring is often introduced via reductive amination of the corresponding aldehyde derivative, which allows for regioselective functionalization.
Microwave-assisted methods reduce reaction times from hours to minutes and improve yields, making them attractive for scale-up and green chemistry applications.
The formation of acid addition salts improves compound stability, crystallinity, and purification, which is critical for pharmaceutical applications.
Spectroscopic and analytical data (IR, NMR, melting points) consistently confirm the structure and purity of the synthesized compounds, with characteristic signals for the hydantoin ring and aminomethyl substituent.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidine diones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, room temperature to mild heating.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; conditionsorganic solvents, presence of base.
Major Products Formed
Oxidation: Imidazolidine diones.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted imidazolidine derivatives.
Scientific Research Applications
5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula . It is also available as a hydrochloride salt .
Structural Information:
- Molecular Formula:
- SMILES:
- InChI: InChI=1S/C11H13N3O2/c1-11(9(15)13-10(16)14-11)8-4-2-7(6-12)3-5-8/h2-5H,6,12H2,1H3,(H2,13,14,15,16)
- InChIKey: JXMYWTKMMOEYIW-UHFFFAOYSA-N
- IUPAC Name: 5-(4-(aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride
- CAS Registry Number: 1803589-13-0
Potential Applications
- 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride is a useful research chemical intended for laboratory research purposes only .
- Hydantoin derivatives, including imidazolidine-2,4-diones, exhibit versatile therapeutic properties and antibacterial potential .
- These compounds have been investigated in the context of structure-activity relationship (SAR) studies to develop GPR84 antagonists for potential treatment of diseases like ulcerative colitis and idiopathic pulmonary fibrosis .
- Other substituted imidazolidine-2,4-dione derivatives have been studied for cartilage damage and aggrecan loss .
Mechanism of Action
The mechanism of action of 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in pathogens or the modulation of signaling pathways in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Diversity and Electronic Effects
Halogenated Derivatives
- 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione (): Substituted with a 4-fluorophenyl group, this compound demonstrates U-shaped molecular geometry and crystallizes with two independent molecules linked via N–H⋯O hydrogen bonds. Activity: Exhibits aldose reductase inhibitory activity, addressing diabetic complications .
- 5-(4-Bromophenyl)-3-(2-(2,4-difluorophenyl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione (): Features bromine and difluorophenyl groups, increasing lipophilicity and steric bulk.
Sulfonylated Derivatives
- 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione (): Incorporates a sulfonyl group, enabling strong hydrogen bonding and π-stacking interactions in its crystal structure.
Amino and Imidazole Derivatives
- Synthesis: Achieved via nucleophilic substitution with 57% yield .
- 5-[4-(Dimethylamino)benzylidene]imidazolidine-2,4-dione (): A benzylidene derivative with a dimethylamino group, enabling extended conjugation and pH-dependent solubility. Activity: Not explicitly stated but likely explored for photophysical or anticancer properties due to its conjugated system .
Alkyl-Substituted Analogues
Hybrid and Complex Derivatives
- DAN-BIRT (): A radiolabeled derivative (Radiometal-DOTA conjugate) of NorBIRT, featuring a bromobenzyl group and dichlorophenyl substituents. Application: Used in in vitro stability studies for imaging applications, highlighting the versatility of hydantoin scaffolds in diagnostics .
- Synthesis: Not detailed in evidence but structurally suggestive of tyrosine-derived metabolites .
Enzyme Inhibition
Structural and Physicochemical Properties
Biological Activity
5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione, commonly referred to as a derivative of imidazolidine, exhibits a range of biological activities. This compound is characterized by its unique structural features, including an aminomethyl group and a methyl substitution on the imidazolidine ring. Understanding its biological activity is essential for exploring potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione can be represented as follows:
- Molecular Formula : C11H14N2O2
- Molecular Weight : Approximately 218.25 g/mol
The presence of the aminomethyl group allows the compound to form hydrogen bonds with biological targets, influencing its interaction with various enzymes and receptors.
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with specific sites on proteins or nucleic acids, enhancing binding affinity.
- Enzyme Interaction : The imidazolidine-2,4-dione core may interact with enzymes, modulating their activity and potentially leading to therapeutic effects.
- Receptor Modulation : It may also influence receptor activity, affecting cellular signaling pathways.
Biological Activities
Research has indicated several biological activities associated with 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione:
Antibacterial Activity
Several studies have reported the antibacterial properties of imidazolidine derivatives. For instance:
- Bapna et al. demonstrated that derivatives similar to 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been investigated for its potential anticancer properties:
- In vitro studies have shown that it can induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation .
- Specific derivatives have been linked to the inhibition of tumor growth in xenograft models .
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties:
- Compounds within this class have been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
Case Studies
- Study on Antibacterial Activity :
- Anticancer Research :
-
Neuroprotection :
- A study focused on neuroprotective effects demonstrated that the compound could mitigate neuronal damage in models of oxidative stress, indicating its potential role in therapies for conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
